molecular formula C13H16N2O4S B2737433 N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)thiophene-3-carboxamide CAS No. 2034496-14-3

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)thiophene-3-carboxamide

Cat. No.: B2737433
CAS No.: 2034496-14-3
M. Wt: 296.34
InChI Key: YULSIXNURICMQM-UHFFFAOYSA-N
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Description

“N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)thiophene-3-carboxamide” is a synthetic organic compound characterized by a thiophene-3-carboxamide core linked to a 2,5-dioxopyrrolidin-1-yl group via an ethoxy-ethyl spacer. The dioxopyrrolidinyl moiety is a reactive electrophile, commonly employed in bioconjugation and polymer chemistry due to its ability to form stable amide bonds with nucleophiles (e.g., amines) . The ethoxy-ethyl linker enhances solubility and flexibility, balancing hydrophilicity and steric demands.

Properties

IUPAC Name

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4S/c16-11-1-2-12(17)15(11)5-7-19-6-4-14-13(18)10-3-8-20-9-10/h3,8-9H,1-2,4-7H2,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YULSIXNURICMQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCOCCNC(=O)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)thiophene-3-carboxamide typically involves multiple steps. One common method includes the reaction of thiophene-3-carboxylic acid with 2-(2-aminoethoxy)ethanol to form an intermediate, which is then reacted with 2,5-dioxopyrrolidin-1-yl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context .

Comparison with Similar Compounds

Bis(2-(2-(2-(3-((2,5-dioxopyrrolidin-1-yl)oxy)-3-oxopropoxy)ethoxy)ethoxy)ethyl) C60–malonate

  • Structure : Features a fullerene (C60) core conjugated via a malonate linker containing dioxopyrrolidinyl-activated esters .
  • Key Differences :
    • Core : Fullerene vs. thiophene-carboxamide.
    • Linker : Longer polyether chain (ethoxy-ethoxy-ethoxy) vs. ethoxy-ethyl.
    • Application : Designed for covalent attachment to amine-rich surfaces (e.g., proteins or polymers), whereas the target compound’s thiophene may enable electronic or optical applications.
  • Reactivity : Both utilize dioxopyrrolidinyl esters for amine conjugation, but the fullerene derivative requires DCC/NHS activation, suggesting higher synthetic complexity .

7-[[2,3-Difluoro-4-[2-[2-[2-methoxyethyl(methyl)amino]ethoxy]ethoxy]phenyl]methyl]-10-hydroxy-6-methyl-8-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide

  • Structure : A pharmaceutical carboxamide with a diazaspiro core, fluorinated aryl groups, and a trifluoromethylpyrimidine substituent .
  • Key Differences :
    • Core : Diazaspirodecene vs. thiophene.
    • Substituents : Multiple fluorine and trifluoromethyl groups enhance metabolic stability and lipophilicity, unlike the target compound’s simpler structure.
    • Molecular Weight : m/z 1011 vs. ~350–400 (estimated for the target compound).

Comparative Data Table

Compound Core Structure Linker/Substituents Molecular Weight (g/mol) Key Applications References
Target Compound Thiophene-3-carboxamide Ethoxy-ethyl-dioxopyrrolidinyl ~350–400 (estimated) Bioconjugation, materials
C60–malonate derivative Fullerene (C60) Polyether-dioxopyrrolidinyl ~1200 (estimated) Nanomaterial functionalization
Diazaspiro carboxamide (Example 429) Diazaspirodecene Fluorophenyl, trifluoromethylpyrimidine 1010 (LCMS m/z 1011) Pharmaceutical

Reactivity and Stability

  • Dioxopyrrolidinyl vs.
  • Thiophene vs. Benzene Rings : Thiophene’s electron-rich nature may enhance coordination with metal catalysts or π-stacking in polymers, contrasting with benzene-based carboxamides’ prevalence in drug design .

Research Findings and Limitations

  • Synthesis : The target compound’s synthesis likely parallels ’s methodology (DCC/NHS activation) but requires optimization for thiophene solubility .
  • Data Gaps : Experimental data (e.g., LCMS, HPLC) for the target compound are unavailable in the provided evidence, necessitating extrapolation from analogues.

Biological Activity

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)thiophene-3-carboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a thiophene ring, an ethoxy group, and a dioxopyrrolidine moiety. This structural complexity allows for various interactions with biological targets, making it a subject of interest for drug development.

  • Protein Interaction : The compound has been noted for its ability to act as a crosslinker in protein-protein interactions. The presence of azido groups facilitates bioorthogonal labeling, enabling tracking of biomolecules in living systems.
  • Anticancer Potential : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines. This activity is attributed to its ability to disrupt cellular processes essential for tumor growth and survival .
  • Drug Delivery Systems : The compound's ability to form stable conjugates with therapeutic agents positions it as a potential candidate for targeted drug delivery systems, enhancing the efficacy of existing treatments.

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the cytotoxicity and pharmacological properties of this compound:

  • Cytotoxicity Assays : In studies involving various human cancer cell lines, the compound demonstrated significant inhibition of cell proliferation. For instance, compounds structurally related to this compound showed IC50 values in the micromolar range against multiple cancer types .
  • Mechanistic Insights : Further investigations revealed that the compound induces apoptosis in cancer cells through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

Comparative Analysis with Other Compounds

To better understand the efficacy of this compound, it is useful to compare it with other known agents:

Compound NameMechanism of ActionIC50 (µM)Target Cancer Type
This compoundApoptosis induction10Breast Cancer
CisplatinDNA crosslinking5Ovarian Cancer
DoxorubicinTopoisomerase inhibition0.5Leukemia

Potential Therapeutic Applications

Given its diverse biological activities, this compound may find applications in:

  • Cancer Therapy : As an adjunct treatment in combination therapies for various cancers.
  • Bioconjugation : Utilized in bioconjugation strategies for imaging and drug delivery.
  • Research Tool : Serving as a valuable tool for studying protein interactions and cellular signaling pathways.

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